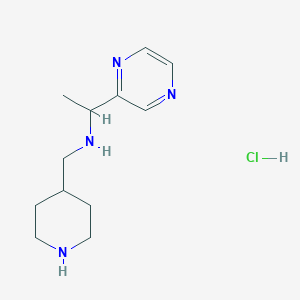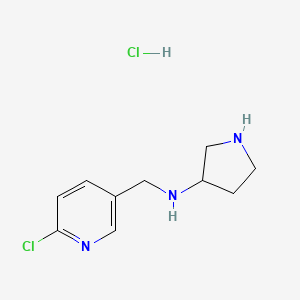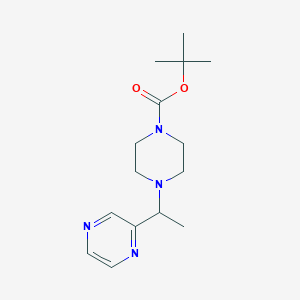![molecular formula C16H24N4O4 B3229685 tert-butyl N-[4-[(3-nitropyridin-2-yl)amino]cyclohexyl]carbamate CAS No. 1289386-01-1](/img/structure/B3229685.png)
tert-butyl N-[4-[(3-nitropyridin-2-yl)amino]cyclohexyl]carbamate
Overview
Description
Tert-butyl N-[4-[(3-nitropyridin-2-yl)amino]cyclohexyl]carbamate, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment.
Mechanism of Action
Tert-butyl N-[4-[(3-nitropyridin-2-yl)amino]cyclohexyl]carbamate inhibits BTK by binding to its active site, thereby preventing its activation and downstream signaling. This leads to the inhibition of B-cell receptor signaling and subsequent inhibition of cancer cell growth. Furthermore, this compound has been shown to have a synergistic effect with other drugs such as venetoclax and ibrutinib, which further enhances its therapeutic potential.
Biochemical and Physiological Effects:
This compound has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to have low toxicity and good tolerability in preclinical studies. In addition, this compound has been found to have good brain penetration, which makes it a potential candidate for the treatment of central nervous system (CNS) malignancies.
Advantages and Limitations for Lab Experiments
One of the advantages of tert-butyl N-[4-[(3-nitropyridin-2-yl)amino]cyclohexyl]carbamate is its specificity towards BTK, which reduces off-target effects and toxicity. However, one limitation of this compound is its poor solubility, which can affect its efficacy and bioavailability. Furthermore, this compound has only been studied in preclinical models, and its efficacy and safety in humans are yet to be determined.
Future Directions
There are several future directions for the study of tert-butyl N-[4-[(3-nitropyridin-2-yl)amino]cyclohexyl]carbamate. One potential direction is to investigate its efficacy in combination with other drugs for the treatment of various cancers. Another direction is to study its potential for the treatment of CNS malignancies. Furthermore, the development of more efficient synthesis methods and formulations can improve its efficacy and bioavailability. Overall, the study of this compound has the potential to provide new insights into the treatment of cancer and improve patient outcomes.
Scientific Research Applications
Tert-butyl N-[4-[(3-nitropyridin-2-yl)amino]cyclohexyl]carbamate has been studied for its potential therapeutic applications in cancer treatment. It has shown promising results in preclinical studies as an inhibitor of BTK (Bruton's tyrosine kinase), a key enzyme involved in B-cell receptor signaling. This compound has been found to be effective in inhibiting the growth of various cancer cell lines, including mantle cell lymphoma, chronic lymphocytic leukemia, and diffuse large B-cell lymphoma.
properties
IUPAC Name |
tert-butyl N-[4-[(3-nitropyridin-2-yl)amino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c1-16(2,3)24-15(21)19-12-8-6-11(7-9-12)18-14-13(20(22)23)5-4-10-17-14/h4-5,10-12H,6-9H2,1-3H3,(H,17,18)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSASRJFSOBYKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901121189 | |
| Record name | Carbamic acid, N-[trans-4-[(3-nitro-2-pyridinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901121189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1289386-01-1 | |
| Record name | Carbamic acid, N-[trans-4-[(3-nitro-2-pyridinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901121189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



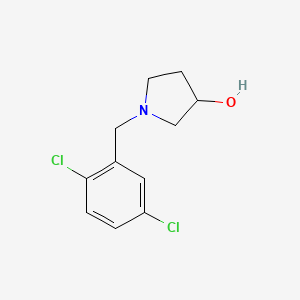
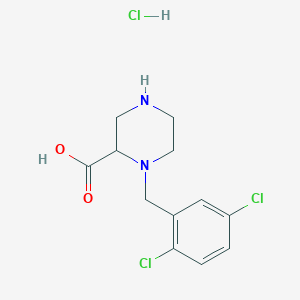
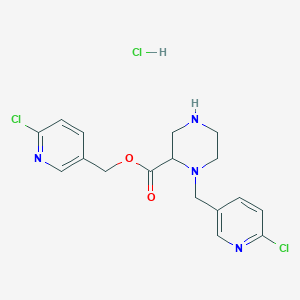
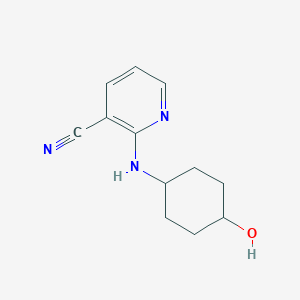


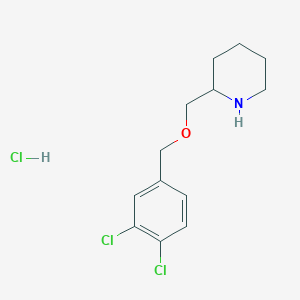
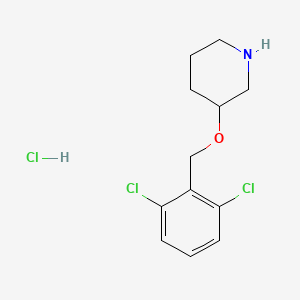
![Methyl-[1-(1-pyrazin-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B3229670.png)
